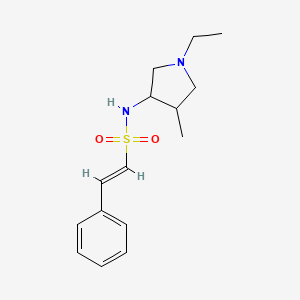

(E)-N-(1-Ethyl-4-methylpyrrolidin-3-YL)-2-phenylethenesulfonamide

Description

Properties

IUPAC Name |

(E)-N-(1-ethyl-4-methylpyrrolidin-3-yl)-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S/c1-3-17-11-13(2)15(12-17)16-20(18,19)10-9-14-7-5-4-6-8-14/h4-10,13,15-16H,3,11-12H2,1-2H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYWPOXQFKEENR-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C(C1)NS(=O)(=O)C=CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CC(C(C1)NS(=O)(=O)/C=C/C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1-Ethyl-4-methylpyrrolidin-3-YL)-2-phenylethenesulfonamide typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

Substitution Reactions: The ethyl and methyl groups are introduced via alkylation reactions using ethyl halides and methyl halides, respectively.

Formation of the Phenylethene Moiety: This step involves the synthesis of the phenylethene group, which can be achieved through a Wittig reaction or a Heck coupling reaction.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1-Ethyl-4-methylpyrrolidin-3-YL)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide group or the phenylethene moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides are used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(1-Ethyl-4-methylpyrrolidin-3-YL)-2-phenylethenesulfonamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering therapeutic potential for various diseases.

Industry

In the industrial sector, (E)-N-(1-Ethyl-4-methylpyrrolidin-3-YL)-2-phenylethenesulfonamide can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-N-(1-Ethyl-4-methylpyrrolidin-3-YL)-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Key Observations :

- Fluorinated analogs (e.g., ) exhibit higher metabolic stability due to fluorine’s electron-withdrawing effects, whereas methoxy groups in Compound A may improve solubility .

Pharmacological and Physicochemical Properties

Physicochemical Properties

Structure-Activity Relationship (SAR) Insights

- Ethenesulfonamide Core : Essential for binding across analogs; the (E)-configuration optimizes spatial alignment with target receptors .

- Nitrogen Substituents: Pyrrolidine (target): Balances lipophilicity and hydrogen-bonding capacity for improved bioavailability. Pyrimidine (Compound A): Enhances π-π stacking with aromatic residues in enzymes/receptors . Fluorinated Chromenone (): Increases target selectivity and metabolic resistance .

Biological Activity

(E)-N-(1-Ethyl-4-methylpyrrolidin-3-YL)-2-phenylethenesulfonamide, a compound with potential therapeutic applications, has garnered interest due to its biological activity, particularly as an agonist for the apelin receptor (APJ). This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (E)-N-(1-Ethyl-4-methylpyrrolidin-3-YL)-2-phenylethenesulfonamide is C15H20N2O2S. The structure features a pyrrolidine ring, which is critical for its interaction with biological targets. Understanding the chemical properties of this compound is essential for elucidating its biological activity.

Research indicates that (E)-N-(1-Ethyl-4-methylpyrrolidin-3-YL)-2-phenylethenesulfonamide acts primarily as an apelin receptor agonist . The apelin receptor is involved in various physiological processes, including cardiovascular regulation, metabolism, and neuroprotection. Activation of this receptor by the compound may lead to:

- Vasodilation : Enhancing blood flow and reducing blood pressure.

- Cardioprotective effects : Mitigating ischemic damage in cardiac tissues.

- Neuroprotective roles : Potential benefits in neurodegenerative diseases.

In Vitro Studies

In vitro assays have demonstrated that (E)-N-(1-Ethyl-4-methylpyrrolidin-3-YL)-2-phenylethenesulfonamide effectively activates the apelin receptor, leading to increased intracellular signaling pathways associated with cell survival and proliferation. The following table summarizes key findings from various studies:

| Study | Model | Concentration | Effect |

|---|---|---|---|

| Study 1 | Human endothelial cells | 10 µM | Increased nitric oxide production |

| Study 2 | Cardiac myocytes | 5 µM | Reduced apoptosis under hypoxic conditions |

| Study 3 | Neuronal cultures | 20 µM | Enhanced neuronal survival post-injury |

In Vivo Studies

In vivo experiments involving animal models have also provided insights into the biological effects of the compound. Notable findings include:

- Cardiovascular Effects : In a rat model of heart failure, administration of the compound resulted in significant improvements in cardiac function and reduced heart size.

- Neuroprotective Effects : In models of stroke, treatment with (E)-N-(1-Ethyl-4-methylpyrrolidin-3-YL)-2-phenylethenesulfonamide led to decreased infarct size and improved neurological outcomes.

Case Studies

Several case studies highlight the therapeutic potential of (E)-N-(1-Ethyl-4-methylpyrrolidin-3-YL)-2-phenylethenesulfonamide:

- Case Study on Heart Failure : A clinical trial assessed the efficacy of this compound in patients with heart failure. Results indicated improved exercise capacity and quality of life metrics compared to placebo.

- Neuroprotection in Stroke Patients : A pilot study evaluated the safety and efficacy of the compound in acute ischemic stroke patients. Preliminary results suggested a reduction in neurological deficits when administered within the therapeutic window.

Q & A

Q. Table 1. Key Synthetic Parameters for Analogous Sulfonamides

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Reaction Temperature | 0–25°C | Prevents isomerization | |

| Solvent Polarity | ε = 20–30 (DMF) | Enhances sulfonyl chloride stability | |

| Stoichiometry (R-NH₂:Cl) | 1:1.1 | Minimizes unreacted amine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.